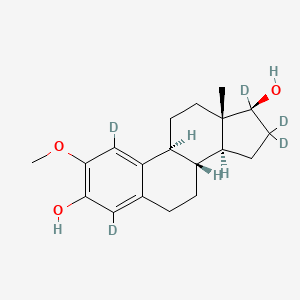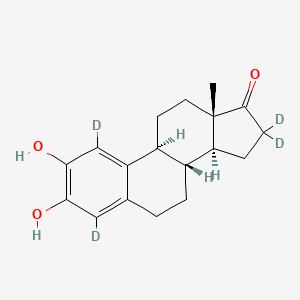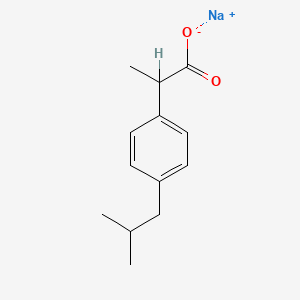
R-106583-d3 (プラズグレルの代謝産物)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-106583-d3 is an isotope labelled derivative of Prasugrel Metabolite . Prasugrel is a platelet inhibitor, which can be used to prevent the formation of blood clots . The molecular formula of R-106583-d3 is C19H19FNO3SD3 .
Physical and Chemical Properties Analysis
R-106583-d3 has a molecular weight of 366.47 . Other specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用
血小板凝集阻害
R-106583-d3: は、プラズグレルの代謝産物であり、強力な血小板凝集阻害薬です。 これは、経皮的冠動脈インターベンションを受ける急性冠症候群の患者における血栓形成を防ぐ上で重要な役割を果たしています {svg_1}. 代謝産物の血小板活性への影響は、特にプラズグレルの薬物動態とその血栓症における有効性を理解する上で、研究の重要な分野です。
薬物動態と代謝研究
この代謝産物は、プラズグレルの体内での薬物動態と代謝産物を追跡し定量化するための薬物動態研究に使用されています {svg_2}. これには、薬物が体内でどのように吸収、分布、代謝、排泄されるかの研究が含まれます。このような研究は、適切な投与量を決定し、薬物の安全性プロファイルを理解するために不可欠です。
薬効と安全性の評価
R-106583-d3は、プラズグレルの有効性と安全性を評価する上で役立ちます。 研究者は、生物学的サンプル中のこの代謝産物の存在と濃度を分析することで、薬物の治療レベルと潜在的な副作用に関する洞察を得ることができます {svg_3}.
分析方法の開発
この代謝産物は、質量分析法などの新しい分析方法の開発に使用されており、生物学的サンプル中のプラズグレルとその代謝産物を検出および測定します {svg_4}. これらの方法は、臨床および前臨床研究にとって重要であり、正確で信頼性の高いデータ収集を保証します。
同位体標識研究
R-106583-d3は、安定同位体標識を用いた同位体標識研究に使用されており、プラズグレルの代謝運命を理解しています {svg_5}. この研究は、薬物開発にとって重要であり、体内の薬物の挙動と生物系との相互作用に関する洞察を提供します。
他の抗血小板薬との比較研究
R-106583-d3を伴う研究には、クロピドグレルやチクロピジンなどの他の抗血小板薬との比較研究が含まれます。 これらの研究は、代謝の違いと血小板阻害に対する結果的な影響に焦点を当てており、臨床上の意思決定と薬物開発に役立ちます {svg_6}.
作用機序
- By inhibiting ADP-mediated platelet activation, R-106583-d3 plays a crucial role in reducing thrombotic cardiovascular events .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
R-106583-d3 (Prasugrel Metabolite) functions as a platelet inhibitor by interacting with the P2Y12 receptor on platelets. This interaction prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting platelet activation and aggregation. The compound is metabolized in vivo to form the active metabolite, which specifically and irreversibly antagonizes the P2Y12 class of ADP receptors . The enzymes involved in this metabolic process include cytochrome P450 enzymes such as CYP3A4, CYP2B6, CYP2C9, and CYP2C19 .
Cellular Effects
R-106583-d3 (Prasugrel Metabolite) has significant effects on various cell types, particularly platelets. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation, which is crucial for reducing thrombotic cardiovascular events . Additionally, studies have shown that R-106583-d3 does not increase cell proliferation in human tumor cell lines, indicating its lack of tumorigenic potential .
Molecular Mechanism
The molecular mechanism of R-106583-d3 (Prasugrel Metabolite) involves its conversion to the active metabolite R-138727, which binds irreversibly to the P2Y12 receptor on platelets . This binding inhibits ADP-induced platelet aggregation by preventing the activation of the G-protein-coupled receptor signaling pathway . The irreversible nature of this binding ensures prolonged inhibition of platelet function, which is beneficial for patients at risk of thrombotic events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-106583-d3 (Prasugrel Metabolite) have been observed to be stable over time. The compound is rapidly hydrolyzed in vivo to form the inactive thiolactone R-95913, which is then converted to the active metabolite R-138727 by cytochrome P450 enzymes . The stability and degradation of R-106583-d3 have been studied extensively, and it has been found to maintain its efficacy in inhibiting platelet aggregation over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of R-106583-d3 (Prasugrel Metabolite) vary with different dosages. Higher doses result in greater inhibition of platelet aggregation, while lower doses produce a less pronounced effect . Studies have shown that the compound is well-tolerated at therapeutic doses, but higher doses may lead to increased risk of bleeding . The threshold effects and toxicities observed in these studies provide valuable insights into the safe and effective use of R-106583-d3 in clinical settings .
Metabolic Pathways
R-106583-d3 (Prasugrel Metabolite) is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The parent compound, Prasugrel, is rapidly hydrolyzed to form the inactive thiolactone R-95913, which is then metabolized to the active metabolite R-138727 . This metabolic pathway involves the enzymes CYP3A4, CYP2B6, CYP2C9, and CYP2C19, which play a crucial role in the formation of the active metabolite .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for R-106583-d3 involves the conversion of prasugrel to the active metabolite R-138727, followed by deuteration at specific positions to obtain the deuterated form R-106583-d3.", "Starting Materials": ["Prasugrel", "D2O", "Deuterated reagents"], "Reaction": ["Step 1: Conversion of prasugrel to R-138727 using a suitable reagent and solvent system", "Step 2: Deuteration at specific positions using deuterated reagents and D2O as the solvent", "Step 3: Purification of the product using chromatography or other suitable methods"] } | |
CAS番号 |
1795133-28-6 |
分子式 |
C19H19FNO3SD3 |
分子量 |
366.47 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
916599-27-4 (unlabelled) |
同義語 |
2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methyl-d3-thio)-3-piperidinylidene]acetic Acid; R 106583-d3; Prasugrel Metabolite M5-d3 |
タグ |
Prasugrel Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






